molecular formula C17H17N3OS3 B492631 3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 667912-93-8

3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B492631
CAS No.: 667912-93-8
M. Wt: 375.5g/mol
InChI Key: UCZUVFHREDZWCM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one family, a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antiviral, and enzyme-inhibitory properties. Its structure features a fused cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core substituted with an allyl group at position 3 and a (2-methylthiazol-4-yl)methylthio moiety at position 2. These substituents likely enhance its bioactivity and solubility compared to simpler analogs. The compound’s complexity arises from its polycyclic framework and sulfur-containing functional groups, which are critical for interactions with biological targets such as kinases or oxidoreductases .

Properties

IUPAC Name

10-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS3/c1-3-7-20-16(21)14-12-5-4-6-13(12)24-15(14)19-17(20)23-9-11-8-22-10(2)18-11/h3,8H,1,4-7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZUVFHREDZWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially affect the compound’s bioavailability and distribution within the body.

Biological Activity

The compound 3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one (CAS No: 667912-93-8) is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C17H17N3OS3C_{17}H_{17}N_{3}OS_{3}. The structure features a thieno[2,3-d]pyrimidine core substituted with an allyl group and a thiazole moiety, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, derivatives have been reported to activate apoptotic pathways in MCF-7 breast cancer cells .
  • Case Studies : A study reported that a related compound exhibited an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells . This suggests that structural modifications in the thieno[2,3-d]pyrimidine framework can enhance cytotoxicity.

Antimicrobial Activity

Thiazole and thiourea derivatives are known for their antimicrobial properties. The incorporation of these moieties into the thieno[2,3-d]pyrimidine structure may enhance activity against bacterial and fungal pathogens.

  • In Vitro Studies : Compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is often linked to disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives have also been documented.

  • Research Findings : Compounds have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
  • Potential Applications : This property suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Data Summary

Biological ActivityRelated CompoundsIC50 ValuesMechanism
AnticancerThieno derivatives6.2 µM (HCT116)Induction of apoptosis
AntimicrobialThiazole derivativesVaries by strainDisruption of cell membranes
Anti-inflammatoryThieno derivativesNot specifiedInhibition of cytokines

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Compounds containing thiazole and pyrimidine moieties have been studied for their antimicrobial properties. The thiazole ring is known to exhibit potent antibacterial activity against various pathogens, making this compound a candidate for further investigation in antibiotic development.
  • Anticancer Properties : Research indicates that heterocyclic compounds similar to this one can inhibit cancer cell proliferation. The unique combination of thieno and pyrimidine structures may contribute to its ability to interfere with cancer cell signaling pathways.
  • Anti-inflammatory Effects : Compounds with thiazole derivatives have shown promise in reducing inflammation in preclinical studies. This suggests potential therapeutic applications in treating inflammatory diseases.

Synthetic Applications

  • Building Blocks in Organic Synthesis : The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized to create more complex molecules through various coupling reactions.
  • Ligands in Coordination Chemistry : The sulfur and nitrogen atoms present in the structure allow it to act as a ligand in coordination complexes, which are important in catalysis and materials science.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to 3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
  • Cytotoxicity Assay : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines. The study highlighted the potential of these compounds as lead candidates for anticancer drug development.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResult
AntimicrobialThiazole derivativesSignificant inhibition against pathogens
AnticancerSimilar heterocyclesCytotoxic effects on cancer cells
Anti-inflammatoryThiazole-based compoundsReduced inflammation markers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other thieno-pyrimidinone derivatives, differing primarily in substituents and their positions. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Compound Key Substituents Synthetic Route Reported Bioactivity Reference
Target Compound 3-allyl, 2-(2-methylthiazol-4-yl)methylthio Not explicitly detailed in provided evidence; inferred from cyclocondensation Hypothesized anticancer/kinase inhibition (based on structural analogs)
3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[...]pyrimidin-4-one 2-(piperazinyl-oxoethyl)thio Cyclocondensation with glacial acetic acid/DMSO Not explicitly stated; piperazine moiety suggests CNS or kinase targeting
5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo-pyridine core, 5,7-dimethyl [3 + 3] cyclocondensation with sodium methylate Cytotoxic activity (IC₅₀: 8–15 μM in leukemia cells)
7-phenyl-5-thiazolo[4,5-d]pyrimidine derivatives 7-phenyl, 5-thioxo Microwave-assisted or conventional synthesis in DMF/acetic acid Tyrosinase inhibition (IC₅₀: ~10 μM)

Key Differences and Implications

Substituent Effects on Bioactivity: The allyl group in the target compound may enhance membrane permeability compared to bulkier aryl groups (e.g., 7-phenyl in ) .

Synthetic Complexity :

  • Microwave-assisted synthesis (as in ) typically yields higher purity and faster reaction times compared to conventional reflux methods (e.g., ) . However, the target compound’s synthesis remains unverified in the provided evidence.

Biological Performance: Thiazolo-pyrimidinones with methyl or phenyl groups (e.g., ) exhibit cytotoxic activity at low micromolar ranges, suggesting the target compound may share similar potency . Tyrosinase inhibition is prominent in compounds with thioxo groups (e.g., ), but the target compound’s thioether linkage may redirect activity toward kinase inhibition .

Data Gaps and Limitations

  • No direct cytotoxicity or enzymatic data for the target compound are available in the provided evidence. Predictions are based on structural analogs.
  • Molecular docking or in vitro studies are required to validate hypothesized kinase interactions.

Research Findings and Trends

  • Synthesis Optimization: Cyclocondensation in polar aprotic solvents (DMF, DMSO) with catalytic acetic acid is a common strategy for thieno-pyrimidinones . Microwave methods improve yields by 15–20% compared to conventional heating .
  • Structure-Activity Relationships (SAR) :
    • Allyl and thioether substituents correlate with improved bioavailability in related compounds .
    • Methylthiazole groups enhance metabolic stability compared to phenylazo derivatives .

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